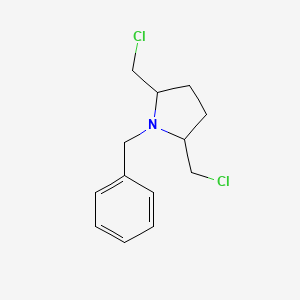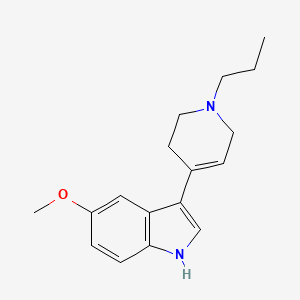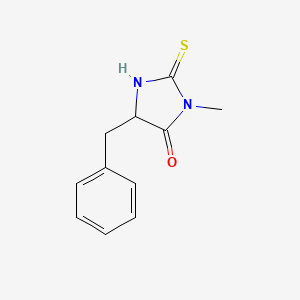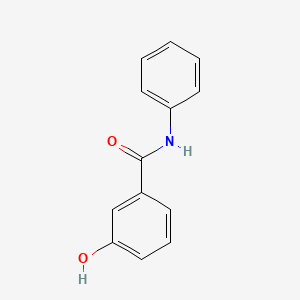
3-hydroxy-N-phenylbenzamide
Vue d'ensemble
Description
3-hydroxy-N-phenylbenzamide, also known as salicylanilide, is an organic compound with the molecular formula C13H11NO2. It has a molecular weight of 213.24 g/mol .
Synthesis Analysis
The synthesis of N-phenylbenzamide derivatives, including 3-hydroxy-N-phenylbenzamide, has been reported in the literature . The molecules were designed using molecular modeling techniques and synthesized using solvent-free microwave-assisted synthesis .Molecular Structure Analysis
The InChI code for 3-hydroxy-N-phenylbenzamide is1S/C13H11NO2/c15-12-8-4-5-10 (9-12)13 (16)14-11-6-2-1-3-7-11/h1-9,15H, (H,14,16) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
3-hydroxy-N-phenylbenzamide is a powder at room temperature . It has a density of 1.3±0.1 g/cm3 .Applications De Recherche Scientifique
Heterocyclic Synthesis:
Benzimidazoles: These compounds exhibit diverse biological activities, including antiviral, antifungal, and anticancer properties. Researchers have utilized 3-hydroxy-N-phenylbenzamide derivatives to construct benzimidazole-based molecules with potential therapeutic applications .
Oxadiazoles: These heterocycles are known for their antimicrobial, anti-inflammatory, and antitumor activities. By incorporating the 3-hydroxy-N-phenylbenzamide scaffold, scientists have developed novel oxadiazole derivatives for drug discovery .
Prodrug Development:
In drug development, 3-hydroxy-N-phenylbenzamide derivatives have been explored as prodrug candidates. These compounds can enhance cell permeability and oral bioavailability. Notable examples include:
Antioxidant Properties:
Researchers have synthesized 5-chloro-2-hydroxy-N-phenylbenzamide derivatives and evaluated their antioxidant activity. These compounds may contribute to oxidative stress management and health promotion .
Crystal Structure Studies:
The crystal structure of N-phenyl-N-{[(2-nitrophenyl)-acetyl]oxy}benzamide has been investigated. Such studies provide insights into molecular interactions and potential applications .
Enzyme Inhibition:
Various O-substituted derivatives of N-(3-hydroxyphenyl)benzamide have been synthesized and screened for enzyme inhibition. These compounds may exhibit activity against enzymes like butyryl cholinesterase and acetylcholinesterase .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-hydroxy-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12-8-4-5-10(9-12)13(16)14-11-6-2-1-3-7-11/h1-9,15H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEJZEHNZGEGNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-phenylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



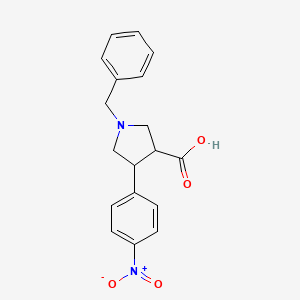

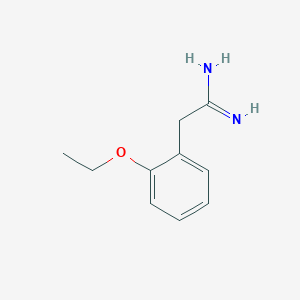
![[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1637466.png)

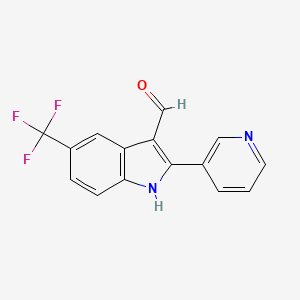
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]-](/img/structure/B1637491.png)
